8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride
CAS No.: 148091-18-3
Cat. No.: VC0123157
Molecular Formula: C11H17ClO2
Molecular Weight: 216.705
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148091-18-3 |
---|---|
Molecular Formula | C11H17ClO2 |
Molecular Weight | 216.705 |
IUPAC Name | 5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one;hydrochloride |
Standard InChI | InChI=1S/C10H15NO2.ClH/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13;/h6-9,12H,1-5H2;1H |
Standard InChI Key | LZWLRJAPIBACCU-XVKRWQBASA-N |
SMILES | C1C2CC3CC(CC1N3CC2=O)O.Cl |
Introduction
Chemical Properties
Molecular Formula and Weight
The molecular formula of the base compound is , with an additional hydrochloride component () contributing to its salt form. The molecular weight of the base compound is approximately 181.23 g/mol, while the hydrochloride form weighs around 216.7 g/mol .
Stereochemistry
The stereochemical configuration of this compound is crucial for its biological activity. The chiral centers at positions 3 and 7 are specified as (3S,7R), which influence its interaction with biological targets . These stereocenters are integral to the compound's three-dimensional conformation.
Physicochemical Properties
Key physicochemical properties include:
-
Hydrogen Bond Donor Count: One donor group (the hydroxyl group at position 8) .
-
Hydrogen Bond Acceptor Count: Three acceptor groups (two from oxygen atoms and one from nitrogen) .
These properties suggest moderate hydrophilicity and potential for hydrogen bonding interactions.
Synthesis and Derivatives
Synthetic Pathways
The synthesis of 8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride involves multi-step reactions starting from quinolizidine precursors or related bicyclic compounds. Key steps include:
-
Introduction of hydroxyl functionality at position 8.
-
Formation of the ketone group at position 3.
-
Resolution or synthesis to achieve specific stereochemistry.
Patent literature highlights various methods for synthesizing esters and derivatives of this compound to enhance its pharmacological properties or modify its physicochemical characteristics .
Impurities and Byproducts
During synthesis, impurities such as diastereoisomers or over-reduced products may form . These impurities are typically characterized using advanced techniques like NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .
Biological Activity
Table: Comparison of Biological Activities for Related Compounds
Compound Name | Activity | Target System |
---|---|---|
Hexahydro-8-hydroxyquinolizin derivatives | CNS modulation | Dopaminergic/serotonergic |
Pemetrexed impurities | Anticancer | Folate pathway inhibition |
Quinolizidine alkaloids | Analgesic/anti-inflammatory | Opioid receptors |
Mechanism of Action
The hydroxyl group at position 8 may facilitate hydrogen bonding interactions with biological targets, while the rigid tricyclic structure ensures specificity in receptor binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume